(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
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Overview
Description
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- A protocol for the synthesis of 2-heterocylylacetic acid derivatives, including the mentioned compound, involved conjugate addition and ring-closing metathesis (RCM). This method demonstrated the use of sulfoxide and sulfone analogues to produce thiazocines (Bates, Li, & Jog, 2004).
- Another study synthesized Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates, reacting with ninhydrin to form different derivatives (Gein et al., 2019).
Photophysical Properties
- The photophysical properties of a series of thiazoles, including those with sulfur-containing functional groups like the mentioned compound, were analyzed. These studies help in understanding the electronic structures and potential applications in material sciences and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Activity
- Some thiazole derivatives, including those related to the specified compound, have been evaluated for their antibacterial and antifungal activities, highlighting their potential use in antimicrobial applications (Kalekar, Bhat, & Koli, 2011).
Structural Analysis and Catalysis
- Structural analysis through X-ray diffraction and NMR techniques has been performed on similar compounds, providing insights into their molecular structure and potential applications (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
- The compound and its derivatives have been used as catalysts in chemical reactions, demonstrating their utility in synthetic chemistry (Mirzaei, Eshghi, Hasanpour, & Sabbaghzadeh, 2016).
Anticancer Potential
- Derivatives of 1,3-thiazoles, which are structurally related to the mentioned compound, have shown anticancer activity in various studies, indicating potential therapeutic applications (Turov, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological responses
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-8-2-4-10(5-3-8)20(17,18)14-12-13-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJIFPXBJZYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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